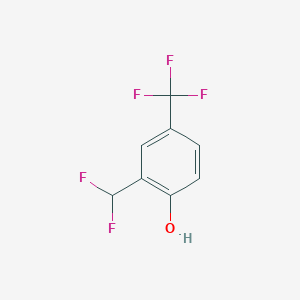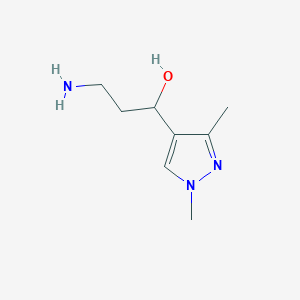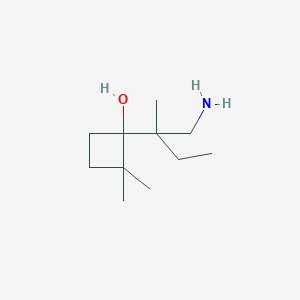
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring, an amino group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclobutanone derivative followed by amination and subsequent reduction. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium on carbon may be employed to facilitate hydrogenation steps, and high-pressure reactors may be used to handle the necessary conditions for cyclization and amination reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- (1-Amino-2-methylbutan-2-yl)(methyl)amine
- tert-Butyl [1-amino-1-(hydroxyimino)-2-methylbutan-2-yl]carbamate
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with multiple methyl groups and an amino group. This structure provides distinct steric and electronic properties that influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-5-10(4,8-12)11(13)7-6-9(11,2)3/h13H,5-8,12H2,1-4H3 |
InChI Key |
CKXMYSWRMKGMCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCC1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



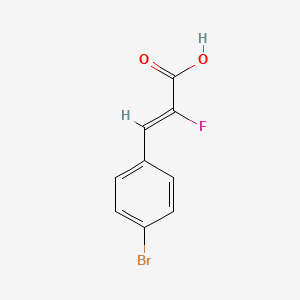
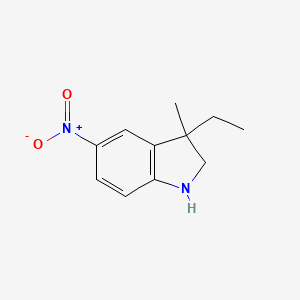
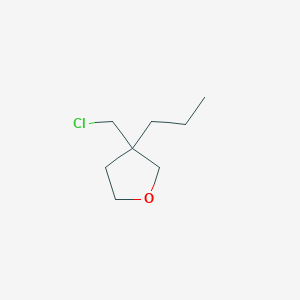
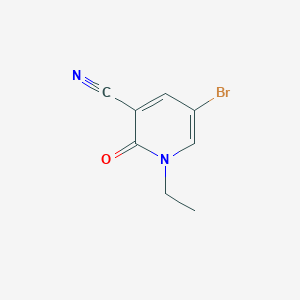
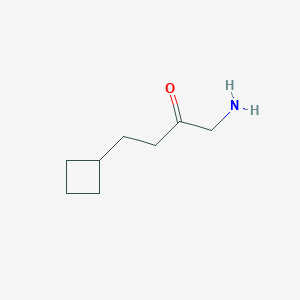
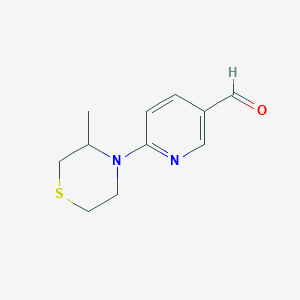
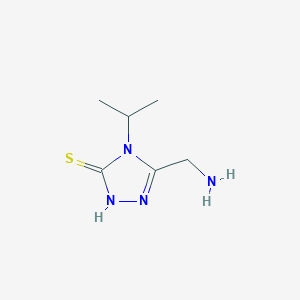
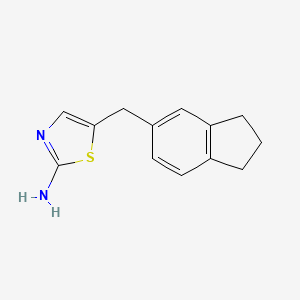
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
